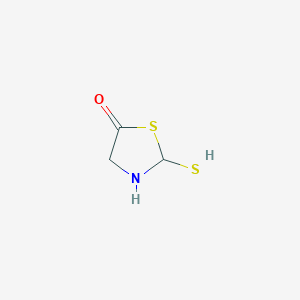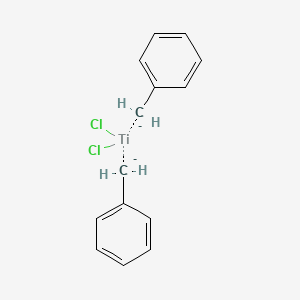
Bis-benzyl-titanium-(IV)-dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-benzyl-titanium-(IV)-dichloride: is an organometallic compound that features a titanium center bonded to two benzyl groups and two chloride ions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis-benzyl-titanium-(IV)-dichloride typically involves the reaction of titanium tetrachloride with benzyl magnesium chloride or benzyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction can be represented as follows:
TiCl4+2C6H5CH2MgCl→Ti(CH2C6H5)2Cl2+2MgCl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Bis-benzyl-titanium-(IV)-dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and benzyl chloride.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The benzyl groups can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Titanium dioxide and benzyl chloride.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted titanium compounds depending on the ligands used.
科学研究应用
Chemistry: Bis-benzyl-titanium-(IV)-dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its ability to activate small molecules makes it valuable in synthetic chemistry.
Biology and Medicine: Research is ongoing to explore the potential biological applications of this compound. Its unique properties may offer opportunities for developing new therapeutic agents or diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its catalytic properties are harnessed to improve the efficiency of chemical processes.
作用机制
The mechanism by which bis-benzyl-titanium-(IV)-dichloride exerts its effects involves the coordination of the titanium center with various substrates. The titanium center can activate small molecules, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Bis-cyclopentadienyl-titanium-(IV)-dichloride (Titanocene dichloride): This compound features cyclopentadienyl ligands instead of benzyl groups. It is widely used in catalysis and has been studied for its anticancer properties.
Bis-phenyl-titanium-(IV)-dichloride: Similar to bis-benzyl-titanium-(IV)-dichloride but with phenyl groups. It exhibits different reactivity and applications.
Uniqueness: this compound is unique due to the presence of benzyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific catalytic applications that other titanium compounds may not be able to perform as effectively.
属性
IUPAC Name |
dichlorotitanium;methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7.2ClH.Ti/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H;/q2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJGCAZCCLODBH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ti]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
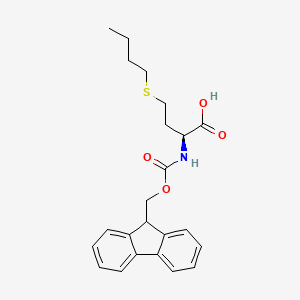

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)
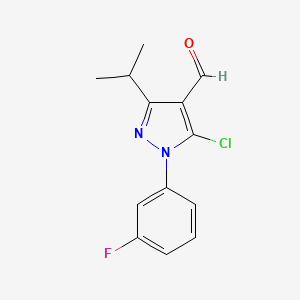
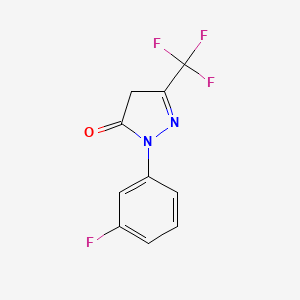

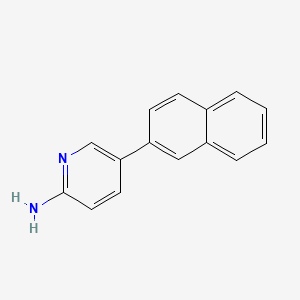
![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)
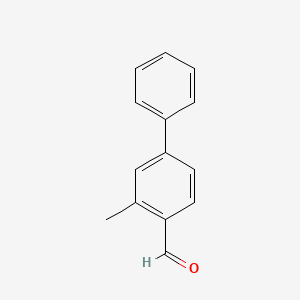
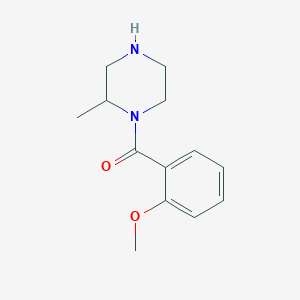
![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)
![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)
![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)
